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Compound of Interest

Compound Name: Rediocide C

Cat. No.: B1150924 Get Quote

An In-depth Whitepaper for Researchers and Drug
Development Professionals
This technical guide provides a comprehensive overview of Rediocide A, a daphnane ester

natural product with significant biological activities. This document details its chemical

structure, physicochemical properties, and its dual roles as an insecticide and a potential

immunotherapeutic agent. Experimental methodologies from key studies are described, and

relevant signaling pathways are visualized.

Chemical Structure and Physicochemical Properties
Rediocide A is a complex diterpenoid isolated from the roots of Trigonostemon reidioides.[1] Its

intricate structure is characterized by a polycyclic daphnane core.

Chemical Structure
The two-dimensional chemical structure of Rediocide A is presented below.
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Figure 1. Simplified 2D representation of Rediocide A's core structure.
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Caption: Figure 1. Simplified 2D representation of Rediocide A's core structure.

Physicochemical Properties
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A summary of the known physicochemical properties of Rediocide A is provided in the table

below.

Property Value Source

Molecular Formula C44H58O13 PubChem[2]

Molar Mass 794.9 g/mol PubChem[2]

IUPAC Name

[(1R,2S,3S,5R,6S,7S,8R,10S,

11S,14E,16E,18S,19S,22R,24

R,25S,26R,30S,31R,33S)-6,7,

24,25-tetrahydroxy-5-

(hydroxymethyl)-10,24,31,33-

tetramethyl-13-oxo-28-phenyl-

4,12,27,29,32-

pentaoxaoctacyclo[26.3.1.1¹⁹,²

².0¹,⁸.0²,²⁶.0³,⁵.0⁷,¹¹.0²⁵,³⁰]tritria

conta-14,16-dien-18-yl] 3-

methylbutanoate

PubChem[2]

CAS Number 280565-85-7 PubChem[2]

Melting Point 206.53 °C Biosynth[3]

Boiling Point 449.94 °C Biosynth[3]

Computed XLogP3 3.8 PubChem[2]

Hydrogen Bond Donor Count 5 PubChem[2]

Hydrogen Bond Acceptor

Count
13 PubChem[2]

Rotatable Bond Count 8 PubChem[2]

Biological Activities and Mechanism of Action
Rediocide A exhibits two distinct and significant biological activities: insecticidal effects through

the modulation of G-protein-coupled receptors and potential anticancer activity by overcoming

tumor immune resistance.
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Insecticidal Activity: GPCR Desensitization
Rediocide A functions as a potent insecticide by inducing the desensitization of G-protein-

coupled receptors (GPCRs).[1] This activity is not due to direct receptor antagonism but rather

a more general mechanism involving the activation of conventional protein kinase C (PKC).[1]
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Figure 2. Rediocide A signaling pathway for GPCR desensitization.
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Caption: Figure 2. Rediocide A signaling pathway for GPCR desensitization.

Anticancer Activity: Overcoming Tumor Immuno-
resistance
Rediocide A has emerged as a promising agent in cancer immunotherapy. It enhances the

tumor-killing activity of Natural Killer (NK) cells by overcoming the immuno-resistance of non-

small cell lung cancer (NSCLC) cells.[4][5] This is achieved through the downregulation of the

immune checkpoint protein CD155 on tumor cells, thereby inhibiting the TIGIT/CD155 signaling

pathway.[4][5]
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Parameter Cell Line Treatment
Fold Increase vs.
Control

NK cell-mediated lysis A549 100 nM Red-A 3.58

NK cell-mediated lysis H1299 100 nM Red-A 1.26

Granzyme B level A549 100 nM Red-A 1.48

Granzyme B level H1299 100 nM Red-A 1.53

IFN-γ level A549 100 nM Red-A 3.23

IFN-γ level H1299 100 nM Red-A 6.77

Data sourced from references[4][5].
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Figure 3. Rediocide A disrupts the TIGIT/CD155 immune checkpoint.
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Click to download full resolution via product page

Caption: Figure 3. Rediocide A disrupts the TIGIT/CD155 immune checkpoint.

Experimental Protocols
The following sections outline the general methodologies employed in the key studies

investigating the biological activities of Rediocide A.

GPCR Desensitization Assay
The study investigating the insecticidal properties of Rediocide A likely employed a calcium

mobilization assay to screen for antagonists of the Methuselah (Mth) GPCR.[1]
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Figure 4. Workflow for identifying Rediocide A's effect on GPCRs.
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Caption: Figure 4. Workflow for identifying Rediocide A's effect on GPCRs.

A typical calcium mobilization assay would involve cells expressing the target GPCR loaded

with a calcium-sensitive fluorescent dye. Upon GPCR activation, intracellular calcium levels
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rise, leading to an increase in fluorescence, which can be measured. The inhibitory effect of

compounds like Rediocide A would be quantified by a reduction in this fluorescence signal.

NK Cell-Mediated Cytotoxicity Assays
The investigation into Rediocide A's anticancer properties utilized several assays to determine

its effect on NK cell function.[4][5]

Cell Culture: Human NSCLC cell lines (A549 and H1299) and NK cells were co-cultured.[4]

Treatment: Cells were treated with Rediocide A (10 or 100 nM) or a vehicle control (0.1%

DMSO) for 24 hours.[4]

Cytotoxicity Detection: NK cell-mediated cytotoxicity was assessed using a biophotonic

cytotoxicity assay and an impedance-based assay.[5]

Flow Cytometry: Degranulation (CD107a expression), granzyme B levels, and NK cell-tumor

cell conjugate formation were analyzed by flow cytometry.[5]

ELISA: The production of Interferon-γ (IFN-γ) was quantified using an enzyme-linked

immunosorbent assay (ELISA).[5]

Ligand Profiling: The expression of ligands, such as CD155, on tumor cells was detected by

flow cytometry.[4]

Synthesis
Rediocide A is a natural product isolated from the roots of Trigonostemon reidioides.[1]

Information regarding its total chemical synthesis is not widely available in the reviewed

literature, suggesting that it is primarily obtained through extraction from its natural source.

Conclusion
Rediocide A is a structurally complex natural product with compelling biological activities. Its

ability to modulate GPCR signaling through PKC activation underscores its insecticidal

properties. Furthermore, its capacity to enhance NK cell-mediated tumor killing by

downregulating the CD155 immune checkpoint highlights its potential as a novel
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immunotherapeutic agent. Further research into its synthesis, structure-activity relationships,

and in vivo efficacy is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. Rediocide A | 280565-85-7 | FLA56585 | Biosynth [biosynth.com]

4. Rediocide A | C44H58O13 | CID 44575544 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Rediocide A: A Technical Guide to its Chemical
Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1150924#chemical-structure-and-properties-of-
rediocide-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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